molecular formula C14H21FN4O2 B2585687 N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide CAS No. 2380078-32-8

N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide

Numéro de catalogue B2585687
Numéro CAS: 2380078-32-8
Poids moléculaire: 296.346
Clé InChI: PETGQYDSIKGMSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell growth and division.

Mécanisme D'action

N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide works by inhibiting the activity of specific enzymes known as kinases. These enzymes are involved in signaling pathways that regulate cell growth and division, and their dysregulation can lead to the development and progression of cancer. By blocking the activity of these kinases, this compound can prevent cancer cells from proliferating and induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other anticancer agents. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In addition, this compound has been shown to cross the blood-brain barrier, which may make it a promising candidate for the treatment of brain tumors.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide is its potent antitumor activity, which has been demonstrated in preclinical studies. Another advantage is its ability to cross the blood-brain barrier, which may make it a promising candidate for the treatment of brain tumors. However, one limitation of this compound is its potential for off-target effects, which may limit its therapeutic index and increase the risk of toxicity.

Orientations Futures

There are several potential future directions for research on N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide. One area of interest is its potential use in combination with other anticancer agents, such as immune checkpoint inhibitors, to enhance its antitumor activity. Another area of interest is its potential use in the treatment of specific types of cancer, such as lymphoma or leukemia, where it may have unique therapeutic benefits. Finally, future research may focus on identifying biomarkers that can predict response to this compound, which may help to personalize treatment for individual patients.

Méthodes De Synthèse

The synthesis of N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide involves several steps, starting with the reaction of tert-butylamine with 4-bromo-1,2,3,6-tetrahydropiperidine to form N-tert-butyl-4-bromo-1,2,3,6-tetrahydropiperidine. This intermediate is then reacted with 5-fluoropyrimidine-2-ol in the presence of a base to form N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine. Finally, this compound is reacted with 1-chlorocarbonylpiperidine to form the desired product, this compound.

Applications De Recherche Scientifique

N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide has been studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including BTK, FLT3, and JAK3. In preclinical studies, this compound has demonstrated potent antitumor activity and has shown synergistic effects when used in combination with other anticancer agents.

Propriétés

IUPAC Name

N-tert-butyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O2/c1-14(2,3)18-13(20)19-6-4-11(5-7-19)21-12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETGQYDSIKGMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.